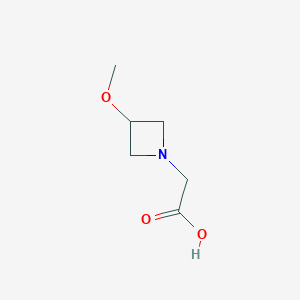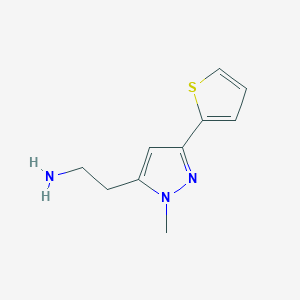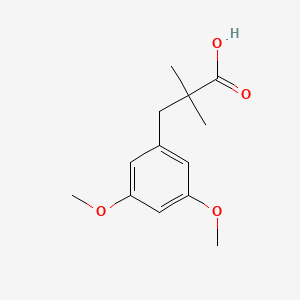![molecular formula C9H13N3 B1470440 1-甲基-2,3,4,5-四氢-1H-吡啶并[2,3-e][1,4]二氮杂卓 CAS No. 1780628-03-6](/img/structure/B1470440.png)
1-甲基-2,3,4,5-四氢-1H-吡啶并[2,3-e][1,4]二氮杂卓
描述
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound with the molecular formula C₁₃H₁₈N . It belongs to the class of pyridodiazepines and exhibits interesting biological properties . The compound’s structure consists of a diazepine ring fused with a pyridine ring, resulting in a bicyclic system.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of an alkyl or aralkyl group and a sulfonyl group. These modifications are based on pharmacophores found in antitumor drugs. The exact synthetic route would depend on the specific derivatives being prepared .
Molecular Structure Analysis
The molecular formula of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is C₁₃H₁₈N . Its structure includes a tetrahydrodiazepine ring fused with a pyridine ring. You can visualize the 3D structure of this compound on ChemSpider .
科学研究应用
抗癌剂
该化合物已被用于设计和合成新型抗癌剂 . 通过引入烷基或芳烷基和磺酰基,设计了一系列2,3,4,5-四氢-1H-吡啶并-[4,3-b]吲哚衍生物,这些基团被认为是一些抗肿瘤药物的药效团 . 这些化合物对癌细胞表现出中等至优异的抗增殖活性,IC50值介于0μM至100μM之间 .
蛋白质二硫键异构酶抑制
该化合物已被用作蛋白质二硫键异构酶 (PDI) 抑制剂 . PDI 是一种存在于真核生物内质网和细菌周质中的酶,它催化蛋白质折叠过程中半胱氨酸残基之间的二硫键的形成和断裂。这使得蛋白质能够快速找到其完全折叠状态下二硫键的正确排列,因此该酶的作用是催化蛋白质折叠。
分子对接研究
分子对接研究揭示了所有合成化合物在 c-Met 活性位点的结合方向 . c-Met,也称为酪氨酸蛋白激酶 Met 或肝细胞生长因子受体 (HGFR),是一种在人类中由 MET 基因编码的蛋白质。该蛋白质具有酪氨酸激酶活性。主要的单链前体蛋白经过翻译后切割,产生 α 和 β 亚基,它们通过二硫键连接形成成熟的受体。
分子动力学模拟
已经进行了分子动力学模拟,以评估合成化合物与其受体之间的结合稳定性 . 这有助于了解化合物与靶蛋白的相互作用,并可以为设计更有效的抑制剂或药物提供见解。
抗增殖活性
使用 MTT 测定法在体外评估了所有目标化合物对 Hela、A549、HepG2 和 MCF-7 细胞系的抗增殖活性 . 结果以 IC50 值表示。 所有化合物对癌细胞表现出中等至优异的抗增殖活性,IC50 值介于 0 μM 至 100 μM 之间 .
细胞溶解活性
Hela、A549、HepG2 和 MCF-7 细胞系的增殖以剂量依赖的方式受到抑制,同时细胞溶解活性也明显受到抑制 . 细胞溶解活性是指某些物质或细胞破坏活细胞的能力。
作用机制
Target of Action
It’s worth noting that similar compounds have been shown to interact with various cellular targets, including c-met .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that these compounds may interact with their targets to disrupt cellular processes, leading to inhibited cell growth.
Biochemical Pathways
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines . This suggests that these compounds may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines . This suggests that these compounds may have antitumor effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can vary depending on the specific cell line they are tested against . This suggests that the cellular environment may influence the action of these compounds.
生化分析
Biochemical Properties
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the proliferation rates of various cell types, including cancer cells, by modulating signaling pathways that control cell growth and apoptosis . Additionally, it has been observed to impact gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, thereby inhibiting their activity . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
1-methyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-10-7-8-3-2-4-11-9(8)12/h2-4,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXWWKYVBMLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)
